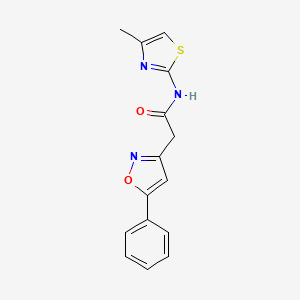

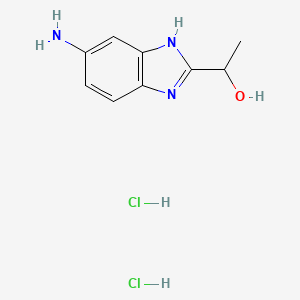

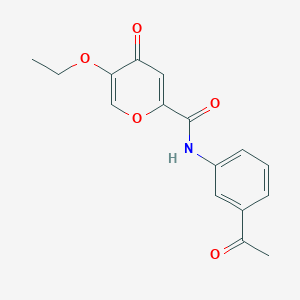

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one" is a derivative of thiazolidin-4-one, which is a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The thiazolidinone ring system is known to exhibit a wide range of biological activities and is found in many marketed drugs .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives, such as the compound , typically involves a stereospecific coupling reaction. For instance, a domino reaction has been reported for the synthesis of related compounds, where a pseudothiohydantoin reacts with cyano-substituted oxindole derivatives to form new thiazolidin-oxindole derivatives with potential medicinal applications . This method emphasizes eco-friendly procedures, aiming for high yields and purity, and is an example of sustainable chemistry in practice.

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is often confirmed using computational calculations, such as Density Functional Theory (DFT) studies, to validate the stereospecificity and formation of the Z-isomer of the products . X-ray crystallography can also be used to elucidate the structure of these compounds, providing detailed geometric parameters and allowing for the prediction of natural charges at different atomic sites .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives can undergo various chemical reactions. For example, they can react with dimethylformamide-dimethylacetal to afford specific substituted thiazolidinones . Additionally, reactions with diethyl acetylenedicarboxylate have been reported to synthesize related compounds, such as (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, which can be achieved through different synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents and the geometry of the molecule can affect their biological activity, such as antibacterial properties . The antibacterial activity of these compounds is generally more pronounced against Gram-positive bacterial strains, and the molecular geometry does not play a significant role in this activity . Furthermore, some thiazolidin-4-one derivatives have demonstrated high antioxidant and anticancer activities, which are valuable properties for medicinal chemistry .

科学的研究の応用

Antimicrobial Activity

Compounds including (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one have been explored for their antimicrobial properties. Basavarajaiah and Mruthyunjayaswamy (2010) synthesized a series of compounds with this structure and tested them for antimicrobial activities, indicating potential use in battling microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer Activity

Eldehna et al. (2017) reported on the synthesis of derivatives of this compound and evaluated their effects as inhibitors of carbonic anhydrase isoforms. Their study also found that some derivatives showed significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

Antioxidant Activity

Saied et al. (2019) synthesized novel derivatives of the compound and found them to demonstrate high antioxidant and anticancer activities. This suggests potential applications in disease prevention and treatment involving oxidative stress (Saied et al., 2019).

Anticonvulsant Properties

Nikalje et al. (2015) designed and synthesized derivatives and evaluated them for central nervous system depressant and anticonvulsant activities. This research indicates the potential of these compounds in the development of new treatments for epilepsy and related disorders (Nikalje et al., 2015).

Antibacterial Agents

Hosseinzadeh et al. (2013) synthesized analogs of 2-thiazolylimino-4-thiazolidinone and evaluated their antibacterial activities. Their findings support the potential of these compounds as novel antibacterial agents (Hosseinzadeh et al., 2013).

特性

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)12-10-8-6-7-9-11(10)18(3)14(12)20/h6-9H,4-5H2,1-3H3/b13-12-,17-16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXBOUPAZPDOGM-ADPHNMRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)

![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)

![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)

![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)

![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)